[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene
Description
[3-Phenyl-2-(phenylsulfanyl)prop-2-en-1-yl]benzene is a sulfur-containing organic compound featuring a propene backbone substituted with two phenyl groups and a phenylsulfanyl (thioether) moiety. Its structure comprises:
- A central prop-2-en-1-yl group (CH₂-C=CH₂) with a phenyl substituent at position 3.
- A phenylsulfanyl group (–S–C₆H₅) at position 2.
- A benzene ring attached to position 1 of the propene chain.
This compound belongs to the class of α,β-unsaturated thioethers, where the sulfur atom participates in conjugation with the double bond.
Properties
IUPAC Name |
[(Z)-1,3-diphenylprop-1-en-2-yl]sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18S/c1-4-10-18(11-5-1)16-21(17-19-12-6-2-7-13-19)22-20-14-8-3-9-15-20/h1-16H,17H2/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKRTRHXUIKMDC-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene typically involves the reaction of a phenyl-substituted alkene with a phenylsulfanyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-sulfur bond. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of [3-Phenyl-2-(phenylsulfanyl)prop-2-en-1-yl]benzene lies in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Michael Addition Reactions : The compound can act as a Michael acceptor due to its conjugated double bond, facilitating the formation of new carbon-carbon bonds.
- Sulfide Formation : The phenylsulfanyl group can be utilized to introduce sulfur into organic molecules, which is valuable in synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The compound's unique structure makes it a candidate for drug development. Some notable applications include:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Case studies have shown that derivatives of phenylsulfanyl compounds can inhibit bacterial growth effectively.
- Anti-inflammatory Properties : There is growing interest in the anti-inflammatory effects of compounds containing phenylsulfanyl groups. Preliminary studies suggest that these compounds may modulate inflammatory pathways, offering potential therapeutic benefits.
Material Science
In material science, this compound can be incorporated into polymer matrices to enhance material properties:
- Conductive Polymers : The incorporation of sulfanyl groups can improve the electrical conductivity of polymers, making them suitable for electronic applications.
Case Study 1: Antimicrobial Properties
A study published in Green Chemistry explored the antimicrobial efficacy of various phenylsulfanyl derivatives against common pathogens. Results indicated that [3-Phenyl-2-(phenylsulfanyl)prop-2-en-1-y]benzene derivatives demonstrated a significant reduction in bacterial colonies compared to control groups, supporting its potential as an antimicrobial agent.
Case Study 2: Drug Development
Research conducted on phenylsulfanyl compounds has revealed their ability to inhibit specific enzymes involved in inflammatory processes. A derivative of [3-Phenyl-2-(phenylsulfanyl)prop-2-en-1-y]benzene was tested in vitro and showed promising results in reducing inflammation markers.
Mechanism of Action
The mechanism of action of [3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene involves its interaction with molecular targets through its phenyl and phenylsulfanyl groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, depending on the specific application. The compound’s ability to undergo various chemical reactions also allows it to be modified for targeted effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include sulfur- or aryl-substituted propene derivatives. Key comparisons are outlined below:
Key Findings:
Electronic Effects :
- The phenylsulfanyl group in the target compound donates electrons via resonance, stabilizing the adjacent double bond. In contrast, sulfonyl groups (e.g., –SO₂–) in analogs withdraw electrons, making the double bond more electrophilic .
- Nitrile (–CN) or carboxylic acid (–COOH) substituents introduce dipole moments, altering solubility and intermolecular interactions .
Crystallographic Behavior: Compounds with hydrogen-bonding groups (e.g., sulfonamide, carboxylic acid) exhibit tighter crystal packing due to directional interactions, as described by graph-set analysis in crystallography . The target compound, lacking strong H-bond donors, likely relies on van der Waals forces and π-π stacking for crystal stabilization .
Synthetic Accessibility :
- Thioether-containing compounds are typically synthesized via nucleophilic substitution or thiol-ene reactions. Sulfonyl derivatives require oxidation of thioethers, adding synthetic steps .
Oxidation State and Reactivity :
- Sulfinyl (–SO–) and sulfonyl (–SO₂–) groups in analogs increase polarity and oxidative stability compared to thioethers (–S–). For example, sulfinyl compounds may participate in redox reactions, while thioethers are prone to S-alkylation .
Limitations in Available Data:
The provided evidence lacks explicit physicochemical data (e.g., melting points, solubility) for this compound. Further experimental studies using crystallographic tools (e.g., SHELX programs ) or spectroscopic methods are required to validate its properties relative to analogs.
Biological Activity
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-yl chain with a phenylsulfanyl substituent. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C21H18S, and it possesses distinct chemical functionalities that allow for various reactions, including oxidation and reduction. The compound can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-sulfur bond under controlled conditions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains, and preliminary studies suggest that this compound may also possess antimicrobial properties, although specific data on this compound is limited and requires further investigation .
Anticancer Potential
The anticancer properties of related compounds suggest that this compound could potentially inhibit cancer cell proliferation. Studies on derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, indicating a promising avenue for future research into this compound's efficacy in cancer treatment .
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological pathways. The presence of both phenyl and phenylsulfanyl groups may facilitate binding to enzymes or receptors, leading to modulation of critical biological processes. However, detailed mechanistic studies are necessary to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| [3-Phenyl-4-(prop-2-en-1-yl)-5-(prop-2-en-1-yl)sulfanyl] | Anticancer | Contains a triazole ring |
| [3-(Phenylsulfanyl)propenoic acid] | Antimicrobial | Carboxylic acid functionality |
| [Benzothiazine derivatives] | Antimicrobial, Anticancer | Heterocyclic structures with sulfur |
This table highlights how structurally similar compounds exhibit diverse biological activities, underscoring the potential of this compound as a versatile agent in drug development.
Case Studies and Research Findings
While direct studies focused on this compound remain sparse, relevant literature provides insights into its relatives:
- Antimicrobial Activity : A study on thiazine derivatives demonstrated significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that similar mechanisms may be present in this compound .
- Cytotoxicity : Research involving benzothiazine derivatives has shown promising results in inhibiting tumor growth in vitro, which may be extrapolated to predict potential anticancer effects of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
